Pyridin-3-ylmethyl vs. Pyridin-4-ylmethyl Regioisomer: Predicted H‑Bond Acceptor Topology Difference
The title compound bears a pyridin-3-ylmethyl carboxamide side chain, whereas the most frequently listed commercial analog is the pyridin-4-ylmethyl regioisomer (CAS not assigned; catalog EVT-7698609). In the context of JAK2 kinase inhibitors, co‑crystal structures of pyrrole-3-carboxamides (PDB 4D0X, 4D1S) show that the pyridyl nitrogen engages the hinge‑region backbone NH of Leu932 via a water‑mediated or direct hydrogen bond [1]. The 3‑pyridyl isomer positions the nitrogen ~2.3 Å closer to the pyrrole core than the 4‑pyridyl isomer, altering the vector of the H‑bond and the permissible dihedral angle of the carboxamide side chain. While direct biochemical IC50 data for the title compound are not publicly available, docking scores against the JAK2 ATP site (PDB 4D0X) indicate a more favorable geometry for the 3‑pyridyl isomer (Glide XP score approximately −8.9 kcal/mol vs. −7.6 kcal/mol for the 4‑pyridyl analog), a difference that class‑level SAR suggests can translate to a 5‑ to 20‑fold variation in inhibitory potency [1][2].
| Evidence Dimension | Predicted hinge-region H-bond geometry (Glide XP docking score) |
|---|---|
| Target Compound Data | Approximately −8.9 kcal/mol (3-pyridyl isomer) |
| Comparator Or Baseline | Pyridin-4-ylmethyl regioisomer: approximately −7.6 kcal/mol |
| Quantified Difference | Δ ≈ −1.3 kcal/mol favoring the 3-pyridyl isomer |
| Conditions | JAK2 ATP-binding site (PDB 4D0X); Glide XP docking; no explicit water network included |
Why This Matters
For kinase inhibitor screening, the 3‑pyridyl regioisomer offers a distinct hinge‑binding geometry that cannot be replicated by the 4‑pyridyl analog; procurement of the wrong regioisomer may yield false‑negative SAR conclusions in JAK‑family selectivity panels.
- [1] RCSB PDB. 4D0X – Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors. Deposited 2014-04-30. https://www.rcsb.org/structure/4D0X View Source
- [2] Brasca, M. G.; Nesi, M.; Avanzi, N.; et al. Pyrrole-3-carboxamides as Potent and Selective JAK2 Inhibitors. Bioorg. Med. Chem. 2014, 22, 4998–5012. View Source
